5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE
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Overview
Description
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine with a suitable diketone under acidic or basic conditions.
Formation of the Furan Ring: This involves the cyclization of a suitable precursor, often through a dehydration reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo various substitution reactions, particularly electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Electrophilic reagents like halogens, nitrating agents, sulfonating agents.
Major Products
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases due to its unique structure and potential biological activity.
Agrochemistry: The compound can be explored for its potential use as a pesticide or herbicide.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and the heterocyclic rings are likely to play a key role in its biological activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the furan and piperidine moieties.
4-Nitro-1H-pyrazole: Similar in structure but lacks the methyl groups and additional rings.
N-(4-Piperidinomethyl)phenyl derivatives: Shares the piperidine and phenyl moieties but lacks the pyrazole and furan rings.
Uniqueness
The uniqueness of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE lies in its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-16-22(28(30)31)17(2)27(25-16)15-20-10-11-21(32-20)23(29)24-19-8-6-18(7-9-19)14-26-12-4-3-5-13-26/h6-11H,3-5,12-15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHPJXRHFPHUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4CCCCC4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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